molecular formula C15H17N3O B8405887 1-Formyl-4-(2-quinolylmethyl)piperazine

1-Formyl-4-(2-quinolylmethyl)piperazine

Numéro de catalogue: B8405887
Poids moléculaire: 255.31 g/mol
Clé InChI: PRULMJKVHATYQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Formyl-4-(2-quinolylmethyl)piperazine is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimalarial Applications

1-Formyl-4-(2-quinolylmethyl)piperazine derivatives have been investigated for their potential as antimalarial agents. Research indicates that modifications of the piperazine and quinoline structures enhance the efficacy against malaria parasites.

Case Studies and Findings

  • A study highlighted the synthesis of piperazine-substituted 4(1H)-quinolones, which demonstrated improved solubility and bioavailability compared to traditional antimalarial drugs. These compounds showed potent activity against Plasmodium species in vitro and in vivo models .
  • Table 1: Antimalarial Activity of Piperazine Derivatives
CompoundActivityReference
This compoundInhibitory against P. falciparum
4(1H)-quinolone derivativesEC50 values ranging from 0.44 nM to 4.7 nM

Anticancer Potential

The compound has also been studied for its anticancer properties, particularly against breast cancer cell lines. Research suggests that the structural features of this compound may contribute to selective cytotoxicity towards cancer cells while sparing normal cells.

Research Insights

  • A recent repurposing study evaluated several piperazine derivatives for their cytotoxic effects on MCF7 breast cancer cells. The findings indicated that compounds with similar structural motifs exhibited significant anti-proliferative effects .
  • Table 2: Cytotoxicity Data Against Cancer Cells
CompoundCell LineIC50 (µM)Reference
This compoundMCF7<10 µM
Other piperazine derivativesMCF7Varies; significant activity observed

The mechanisms through which this compound exerts its effects involve interaction with specific molecular targets within cells. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Mechanistic Studies

Research has shown that the compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth and survival. Additionally, it may induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.

Analyse Des Réactions Chimiques

Formylation of Piperazine

Piperazine undergoes selective formylation at the N1 position using formic acid derivatives or chloroformates. For example:

  • Reaction of piperazine with formyl chloride in the presence of a base (e.g., K2_2
    CO3_3
    ) yields 1-formylpiperazine .

Quinolylmethylation at N4

The N4 position is alkylated via nucleophilic substitution using 2-(chloromethyl)quinoline or similar electrophiles:

  • 1-Formylpiperazine reacts with 2-(chloromethyl)quinoline in ethanol under reflux, catalyzed by triethylamine (TEA), to yield the target compound .

Reaction Scheme:

1 Formylpiperazine+2 Chloromethyl quinolineEtOH TEA1 Formyl 4 2 quinolylmethyl piperazine+HCl\text{1 Formylpiperazine}+\text{2 Chloromethyl quinoline}\xrightarrow{\text{EtOH TEA}}\text{1 Formyl 4 2 quinolylmethyl piperazine}+\text{HCl}

Reactions of the Formyl Group

The formyl group (-CHO) at N1 participates in:

Reduction

  • Reduction with LiAlH4_4
    or NaBH4_4
    converts the formyl group to a methylamine moiety:

 CHOLiAlH4 CH2NH2\text{ CHO}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{NH}_2

This yields 1-(Aminomethyl)-4-(2-quinolylmethyl)piperazine , a precursor for further derivatization .

Condensation Reactions

  • Reacts with primary amines to form Schiff bases:

 CHO+R NH2 CH N R\text{ CHO}+\text{R NH}_2\rightarrow \text{ CH N R}

This is useful for synthesizing imine-linked conjugates .

Reactions of the Quinolylmethyl Group

The 2-quinolylmethyl substituent exhibits reactivity typical of quinoline derivatives:

Electrophilic Substitution

  • Nitration or sulfonation occurs at the quinoline’s electron-rich positions (e.g., C5 or C8) .
    Example:

QuinolylmethylHNO3/H2SO45 Nitro 2 quinolylmethyl\text{Quinolylmethyl}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{5 Nitro 2 quinolylmethyl}

Coordination Chemistry

  • The quinoline nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu2+^{2+}
    , Fe3+^{3+}
    ) .

Piperazine Ring Modifications

The secondary amine at N4 (if deprotected) can undergo:

Acylation

  • Reaction with acyl chlorides (e.g., acetyl chloride) forms amides :

 NH +Cl CO R N CO R\text{ NH }+\text{Cl CO R}\rightarrow \text{ N CO R}

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts, introduces aryl groups .

Table 2: Functional Group Reactivity

Functional GroupReaction TypeReagents/ConditionsProductApplication
Formyl (-CHO)ReductionLiAlH4_4
, THF1-(Aminomethyl) derivativeDrug intermediates
QuinolylmethylElectrophilic substitutionHNO3_3
/H2_2
SO4_4
Nitro-substituted quinolineFluorescent probes
Piperazine N-HAcylationAcetyl chloride, DMAPN-AcetylpiperazineBioactive compounds

Research Findings

  • Antimicrobial Activity : Derivatives of 1-Formyl-4-(2-quinolylmethyl)piperazine show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

  • Coordination Polymers : The compound forms stable Cu(II) complexes with distorted octahedral geometry, confirmed by X-ray crystallography .

Challenges and Outlook

  • Selectivity : Competing reactions at the formyl group and quinoline ring require optimized conditions.

  • Applications : Potential use in metallodrugs and fluorescent sensors due to its chelating and photophysical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Formyl-4-(2-quinolylmethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. A representative protocol includes:

  • Step 1: Reacting 1-(2-quinolylmethyl)piperazine with formylating agents (e.g., formic acid or acetic-formic anhydride) under reflux in anhydrous DMF.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization Parameters:

VariableOptimal ConditionImpact on Yield
SolventDMF or DCMHigher solubility of intermediates
CatalystK₂CO₃Facilitates deprotonation of piperazine
Reaction Time6–8 hoursPrevents byproduct formation

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR (400 MHz, CDCl₃) to confirm formyl proton resonance at δ 8.1–8.3 ppm and quinolyl aromatic protons at δ 7.5–8.5 ppm. ¹³C NMR detects the formyl carbon at ~160 ppm .
  • HPLC-MS: Employ C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

  • Structural Modifications:
    • Vary substituents on the quinolyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to assess cytotoxicity .
    • Replace the formyl group with acetyl or sulfonamide moieties to study enzyme inhibition profiles .
  • Biological Assays:
    • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., cisplatin) .
    • Conduct molecular docking against topoisomerase II or EGFR kinases to predict binding affinity (software: AutoDock Vina) .

Q. How should researchers address contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure metabolic stability using liver microsomes (e.g., rat S9 fraction) to identify rapid clearance issues .
    • Assess blood-brain barrier permeability via PAMPA assays, as poor absorption may explain low in vivo efficacy .
  • Dose-Response Refinement:
    • Optimize dosing regimens in murine models (e.g., 10–50 mg/kg, IP) and monitor toxicity via ALT/AST levels .

Q. What strategies are effective for improving the aqueous solubility of this compound in preclinical formulations?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride salts by reacting the free base with HCl in ethanol (yield: 80–90%) .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v) to enhance solubility for intravenous administration .
  • Nanoparticle Encapsulation: Employ PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values across studies be systematically analyzed?

Methodological Answer:

  • Standardize Assay Conditions:
    • Use identical cell lines, passage numbers, and serum-free media during cytotoxicity testing .
    • Validate results with dual assays (e.g., MTT and ATP-luminescence) to rule out false positives .
  • Meta-Analysis:
    • Compile data from ≥5 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .

Propriétés

Formule moléculaire

C15H17N3O

Poids moléculaire

255.31 g/mol

Nom IUPAC

4-(quinolin-2-ylmethyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C15H17N3O/c19-12-18-9-7-17(8-10-18)11-14-6-5-13-3-1-2-4-15(13)16-14/h1-6,12H,7-11H2

Clé InChI

PRULMJKVHATYQP-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.